4-(aminomethyl)-N,N-dimethylpyrimidin-2-amine
Overview
Description
4-(aminomethyl)-N,N-dimethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dihydrofolate Reductase Inhibitors
Novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues, including 4-(aminomethyl)-N,N-dimethylpyrimidin-2-amine derivatives, have been designed as dihydrofolate reductase (DHFR) inhibitors. These compounds demonstrated significant antibacterial activity against various strains of Streptococcus pneumoniae, with selectivity observed for the bacterial over the human enzyme in some instances. Their high-throughput synthesis and screening for antibacterial and enzymatic activity underline the potential of these compounds in developing new antibacterial agents (Wyss et al., 2003).
Antifungal Effects
A series of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives were synthesized and evaluated for their antifungal effects against Aspergillus terreus and Aspergillus niger. The compounds showed significant activity, with one demonstrating particular efficacy. This suggests the potential of these derivatives as antifungal agents, highlighting the utility of this compound in developing new therapeutics (Jafar et al., 2017).
Amplification of Phleomycin Effects
The reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with various agents resulted in compounds that were investigated for their ability to amplify the effects of phleomycin, a chemotherapeutic agent. Although the products showed little activity in this regard, the study contributes to understanding how modifications to the this compound structure impact its biological activity and potential therapeutic applications (Kowalewski et al., 1981).
Heterocyclic Amines in Mutagenesis and Carcinogenesis
Research into heterocyclic amines, including this compound derivatives, has explored their role in mutagenesis and carcinogenesis. These studies are crucial for understanding the dietary and environmental impacts of such compounds on human health, especially concerning their presence in cooked meats and their potential for DNA damage (Schut & Snyderwine, 1999).
Mechanism of Action
Target of Action
It is suggested that this compound may interact with proteins and other biological molecules .
Mode of Action
The exact mode of action of 4-(aminomethyl)-N,N-dimethylpyrimidin-2-amine remains somewhat elusive. It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function . This binding process could potentially result in alterations in the proteins’ activity, which may in turn lead to a range of biochemical and physiological effects .
Biochemical Pathways
It is known that metabolic pathways are often considered to flow in one direction, and conditions in the cell are often such that it is thermodynamically more favorable for flux to proceed in one direction of a reaction .
Pharmacokinetics
One study suggests that the introduction of a linker affects the pharmacokinetics of each derivative . The study also suggests that moderate albumin-binding affinity enhances the tumor/kidney ratio of the derivative .
Result of Action
It is suggested that the binding of this compound to proteins and other biological molecules could potentially result in alterations in the proteins’ activity, leading to a range of biochemical and physiological effects .
Properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11(2)7-9-4-3-6(5-8)10-7/h3-4H,5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJJJWYQJNYAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269305 | |
Record name | 2-(Dimethylamino)-4-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-02-7 | |
Record name | 2-(Dimethylamino)-4-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944902-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dimethylamino)-4-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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